Cas no 1704958-02-0 ((3R)-3-{(benzyloxy)carbonylamino}-3-(2,4-difluorophenyl)propanoic acid)

(3R)-3-{(Benzyloxy)carbonylamino}-3-(2,4-difluorophenyl)propanoic acid is a chiral intermediate of interest in pharmaceutical synthesis, particularly for the development of enantiomerically pure compounds. The presence of the 2,4-difluorophenyl group enhances its utility in designing bioactive molecules, while the (benzyloxy)carbonyl (Cbz) protecting group ensures selective reactivity in multi-step syntheses. Its carboxylic acid functionality allows for further derivatization, making it a versatile building block for peptidomimetics and small-molecule APIs. The (R)-configuration provides stereochemical control, critical for optimizing biological activity. This compound is valued for its high purity and consistent performance in complex synthetic routes, supporting research in medicinal chemistry and drug discovery.
(3R)-3-{(benzyloxy)carbonylamino}-3-(2,4-difluorophenyl)propanoic acid structure
1704958-02-0 structure
Product name:(3R)-3-{(benzyloxy)carbonylamino}-3-(2,4-difluorophenyl)propanoic acid
CAS No:1704958-02-0
MF:C17H15F2NO4
MW:335.30211186409
CID:5181250
PubChem ID:103667740

(3R)-3-{(benzyloxy)carbonylamino}-3-(2,4-difluorophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid
    • (3R)-3-(2,4-difluorophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid
    • Benzenepropanoic acid, 2,4-difluoro-β-[[(phenylmethoxy)carbonyl]amino]-, (βR)-
    • (3R)-3-{(benzyloxy)carbonylamino}-3-(2,4-difluorophenyl)propanoic acid
    • Inchi: 1S/C17H15F2NO4/c18-12-6-7-13(14(19)8-12)15(9-16(21)22)20-17(23)24-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2,(H,20,23)(H,21,22)/t15-/m1/s1
    • InChI Key: VOYPBHPYSSEUQY-OAHLLOKOSA-N
    • SMILES: FC1C=C(C=CC=1[C@@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 429
  • XLogP3: 2.7
  • Topological Polar Surface Area: 75.6

(3R)-3-{(benzyloxy)carbonylamino}-3-(2,4-difluorophenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-121320-0.1g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid
1704958-02-0
0.1g
$767.0 2023-05-23
Enamine
EN300-121320-2.5g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid
1704958-02-0
2.5g
$1707.0 2023-05-23
Enamine
EN300-121320-0.5g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid
1704958-02-0
0.5g
$836.0 2023-05-23
Enamine
EN300-121320-1.0g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid
1704958-02-0
1g
$871.0 2023-05-23
Enamine
EN300-121320-500mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid
1704958-02-0
500mg
$1069.0 2023-10-02
Enamine
EN300-121320-10000mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid
1704958-02-0
10000mg
$4791.0 2023-10-02
Enamine
EN300-121320-100mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid
1704958-02-0
100mg
$980.0 2023-10-02
Enamine
EN300-121320-250mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid
1704958-02-0
250mg
$1024.0 2023-10-02
Enamine
EN300-121320-1000mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid
1704958-02-0
1000mg
$1113.0 2023-10-02
Enamine
EN300-121320-5000mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid
1704958-02-0
5000mg
$3231.0 2023-10-02

Additional information on (3R)-3-{(benzyloxy)carbonylamino}-3-(2,4-difluorophenyl)propanoic acid

The Compound CAS No. 1704958-02-0: (3R)-3-{(benzyloxy)carbonylamino}-3-(2,4-difluorophenyl)propanoic Acid

The compound with CAS No. 1704958-02-0, known as (3R)-3-{(benzyloxy)carbonylamino}-3-(2,4-difluorophenyl)propanoic acid, is a highly specialized organic compound with significant potential in the fields of pharmaceuticals and biotechnology. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable tool in drug discovery and development.

At its core, this compound features a propanoic acid backbone with a chiral center at the third carbon atom. The (R)-configuration at this position is critical for its biological activity, as stereochemistry often plays a pivotal role in determining the efficacy and selectivity of pharmaceutical agents. The presence of a benzyloxy carbonyl amino group (-O-CO-NH-) attached to the chiral center introduces additional functionality, enhancing the compound's ability to interact with biological targets.

The 2,4-difluorophenyl group attached to the same chiral center further contributes to the compound's unique properties. Fluorine atoms are known for their ability to enhance lipophilicity and improve drug-like properties such as absorption and bioavailability. This substitution pattern also suggests that the compound may exhibit selectivity towards certain biological pathways or receptors, making it a promising candidate for targeted therapies.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research has shown that (3R)-3-{(benzyloxy)carbonylamino}-3-(2,4-difluorophenyl)propanoic acid exhibits potent inhibitory activity against specific enzymes involved in inflammatory pathways. This makes it a strong candidate for the development of anti-inflammatory drugs, particularly for conditions such as arthritis and chronic inflammation.

In addition to its enzymatic activity, this compound has also been investigated for its potential role in modulating cellular signaling pathways. Preclinical studies have demonstrated that it can interfere with the activity of key kinases involved in cancer progression, suggesting its potential as an anticancer agent. The ability to target these pathways selectively is a significant advantage in drug design, as it can lead to more effective treatments with fewer side effects.

The synthesis of (3R)-3-{(benzyloxy)carbonylamino}-3-(2,4-difluorophenyl)propanoic acid involves a multi-step process that requires precise control over stereochemistry and functional group compatibility. Recent advancements in asymmetric synthesis techniques have made it possible to produce this compound with high enantiomeric excess, ensuring its suitability for biological testing and further development.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have confirmed its molecular structure and purity, which are essential for accurate biological testing and interpretation of results.

Looking ahead, the continued exploration of (3R)-3-{(benzyloxy)carbonylamino}-3-(2,4-difluorophenyl)propanoic acid holds great promise for advancing our understanding of complex biological systems and developing novel therapeutic interventions. Its unique combination of structural features and functional groups positions it as a valuable asset in the ongoing quest for innovative medicines.

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